molecular formula C19H18N2O3 B5857552 ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate

ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate

Cat. No. B5857552
M. Wt: 322.4 g/mol
InChI Key: UOHKUFJXSXPMQC-UHFFFAOYSA-N
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Description

Ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate, also known as ethyl benzyl phthalazinone acetate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. Additionally, ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Ethyl benzyl phthalazinone acetate has been shown to exhibit several biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell proliferation, and suppress the expression of various inflammatory mediators, including COX-2 and interleukins. Additionally, ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate in lab experiments is its high purity and yield. Additionally, the compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective activities, making it a promising candidate for further development. However, one of the limitations of using ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Several future directions can be explored in the development of ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate as a potential therapeutic agent. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate and its potential targets. Furthermore, the compound can be explored for its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate involves the reaction of benzylamine with phthalic anhydride followed by the reduction of the resulting imide with sodium borohydride. The resulting intermediate is then acetylated with acetic anhydride to yield the final product. This synthesis method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

Ethyl benzyl phthalazinone acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of this compound, which is attributed to its ability to induce apoptosis and inhibit cell proliferation. Additionally, ethyl (3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate benzyl phthalazinone acetate has been shown to possess anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-24-18(22)12-17-15-10-6-7-11-16(15)19(23)21(20-17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKUFJXSXPMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate

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